REACTION_CXSMILES
|
Cl.Cl.[NH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].CC(C)([O-])C.[Na+].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.Br[C:62]1[CH:67]=[CH:66][C:65]([F:68])=[CH:64][C:63]=1[F:69]>C(OCC)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[F:68][C:65]1[CH:64]=[C:63]([F:69])[CH:62]=[CH:67][C:66]=1[NH:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8] |f:0.1.2,3.4,8.9.10|
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
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Cl.Cl.NCCCCN
|
Name
|
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
61 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
Name
|
|
Quantity
|
35 mg
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Type
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catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)F)F
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
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Type
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CUSTOM
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Details
|
The mixture is stirred under nitrogen at 110° C. overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
screw-cap vial
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Type
|
ADDITION
|
Details
|
back filled with nitrogen
|
Type
|
ADDITION
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Details
|
Then anhydrous toluene (15 mL) is added
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Type
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FILTRATION
|
Details
|
filtered through a pad of celite 545
|
Type
|
EXTRACTION
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Details
|
The filtrate is extracted with 6N aqueous HCl (10 mL×3)
|
Type
|
WASH
|
Details
|
The combined aqueous layers are washed twice with diethyl ether
|
Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with diethyl ether three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether phase is dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)NCCCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |